molecular formula C25H24N2O3 B10889062 1,3-Benzodioxol-5-yl[4-(diphenylmethyl)piperazin-1-yl]methanone

1,3-Benzodioxol-5-yl[4-(diphenylmethyl)piperazin-1-yl]methanone

Cat. No.: B10889062
M. Wt: 400.5 g/mol
InChI Key: PHNMEQIKGBZCAU-UHFFFAOYSA-N
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Description

(4-BENZHYDRYLPIPERAZINO)(1,3-BENZODIOXOL-5-YL)METHANONE is a complex organic compound with a unique structure that combines a benzhydryl group, a piperazine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZHYDRYLPIPERAZINO)(1,3-BENZODIOXOL-5-YL)METHANONE typically involves the reaction of benzhydrylpiperazine with a benzodioxole derivative under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction, which is known for its efficiency in forming carbon-nitrogen bonds . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-BENZHYDRYLPIPERAZINO)(1,3-BENZODIOXOL-5-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(4-BENZHYDRYLPIPERAZINO)(1,3-BENZODIOXOL-5-YL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BENZHYDRYLPIPERAZINO)(1,3-BENZODIOXOL-5-YL)METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BENZHYDRYLPIPERAZINO)(1,3-BENZODIOXOL-5-YL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C25H24N2O3/c28-25(21-11-12-22-23(17-21)30-18-29-22)27-15-13-26(14-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,24H,13-16,18H2

InChI Key

PHNMEQIKGBZCAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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